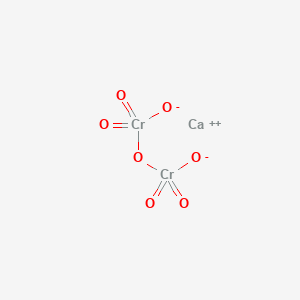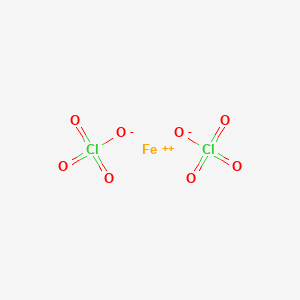
Calcium dichromate
Vue d'ensemble
Description
Calcium dichromate, with the chemical formula CaCr₂O₇, is an inorganic compound that appears as a bright orange-red solid. It is a salt of dichromic acid and calcium, and it is known for its strong oxidizing properties. This compound is used in various industrial and laboratory applications due to its ability to act as an oxidizing agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium dichromate can be synthesized through the reaction of calcium chloride with sodium dichromate in an aqueous solution. The reaction is as follows: [ \text{CaCl}_2 + \text{Na}_2\text{Cr}_2\text{O}_7 \rightarrow \text{CaCr}_2\text{O}_7 + 2\text{NaCl} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting calcium hydroxide with chromic acid. The reaction conditions typically involve controlled temperatures and pH levels to ensure the complete formation of the dichromate salt. The reaction can be represented as: [ \text{Ca(OH)}_2 + \text{H}_2\text{Cr}_2\text{O}_7 \rightarrow \text{CaCr}_2\text{O}_7 + 2\text{H}_2\text{O} ]
Analyse Des Réactions Chimiques
Types of Reactions: Calcium dichromate undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, converting other substances to their oxidized forms.
Reduction: In the presence of reducing agents, this compound is reduced to chromium(III) compounds.
Substitution: It can participate in substitution reactions where its dichromate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common reagents include organic compounds like alcohols and aldehydes. The reaction typically occurs in acidic conditions.
Reduction: Reducing agents such as sulfur dioxide or hydrogen peroxide are used under acidic conditions.
Substitution: Reactions with other salts in aqueous solutions can lead to the formation of different chromate or dichromate salts.
Major Products Formed:
Oxidation: The major products include oxidized organic compounds and chromium(III) ions.
Reduction: The primary product is chromium(III) sulfate or other chromium(III) salts.
Substitution: Various chromate or dichromate salts depending on the reacting anion.
Applications De Recherche Scientifique
Calcium dichromate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in various chemical reactions and analytical procedures.
Biology: It is employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Although not commonly used directly in medicine, its derivatives are studied for potential therapeutic applications.
Industry: It is used in the production of pigments, corrosion inhibitors, and in the tanning of leather.
Mécanisme D'action
The mechanism by which calcium dichromate exerts its effects is primarily through its strong oxidizing properties. The dichromate ion (Cr₂O₇²⁻) accepts electrons from other substances, leading to their oxidation. This process involves the reduction of the dichromate ion to chromium(III) ions (Cr³⁺). The molecular targets include various organic and inorganic compounds that undergo oxidation.
Comparaison Avec Des Composés Similaires
- Potassium dichromate (K₂Cr₂O₇)
- Sodium dichromate (Na₂Cr₂O₇)
- Ammonium dichromate ((NH₄)₂Cr₂O₇)
Comparison:
- Oxidizing Strength: Calcium dichromate is comparable to other dichromates in terms of oxidizing strength.
- Solubility: It is less soluble in water compared to sodium and potassium dichromates.
- Industrial Use: While potassium and sodium dichromates are more commonly used in industrial applications, this compound finds specific uses in areas where lower solubility is advantageous.
This compound’s unique properties, such as its lower solubility and specific reactivity, make it a valuable compound in certain niche applications, distinguishing it from other dichromates.
Propriétés
IUPAC Name |
calcium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2Cr.7O/q+2;;;;;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMISVBXFFXBNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaCr2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051719 | |
| Record name | Calcium dichromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trihydrate: Brownish-red deliquescent solid; Soluble in water; [Hawley] Trihydrate: orange-red solid; Not hygroscopic if pure; [Merck Index] | |
| Record name | Calcium dichromate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14307-33-6 | |
| Record name | Calcium dichromate(VI) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014307336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic acid (H2Cr2O7), calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium dichromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium dichromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM DICHROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXJ6T6P0L9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol](/img/structure/B76721.png)


![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)








